molecular formula C15H20N2O3 B8091983 (S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate

(S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate

Cat. No.: B8091983
M. Wt: 276.33 g/mol
InChI Key: TVIDTVZRRDSJGG-DLRWLJPMSA-N
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Description

(S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyloxyimino group attached to the piperidine ring, which is further esterified with an ethyl group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyloxyimino Group: This step involves the reaction of the piperidine derivative with benzyl hydroxylamine under suitable conditions to form the benzyloxyimino group.

    Esterification: The final step is the esterification of the carboxylate group with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Utilizing large-scale reactors to ensure consistent quality and yield.

    Optimization of Reaction Conditions: Including temperature, pressure, and the use of solvents to maximize efficiency and minimize by-products.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxyimino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine carboxylates.

Scientific Research Applications

(S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with metabolic or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate: shares similarities with other piperidine derivatives such as:

Uniqueness

  • Structural Features : The presence of the benzyloxyimino group distinguishes it from other piperidine derivatives.
  • Reactivity : Its unique reactivity profile, particularly in oxidation and reduction reactions, sets it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl (2S,5E)-5-phenylmethoxyiminopiperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,14,16H,2,8-11H2,1H3/b17-13+/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIDTVZRRDSJGG-DLRWLJPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=NOCC2=CC=CC=C2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC/C(=N\OCC2=CC=CC=C2)/CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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